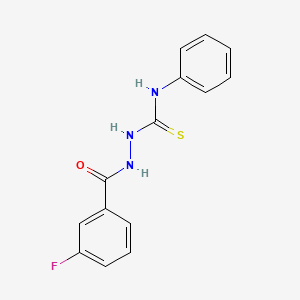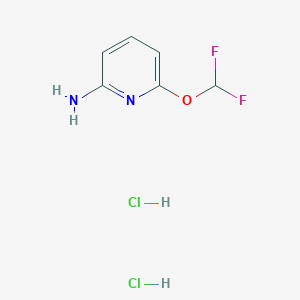
2-Dimethylphosphoryl-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Dimethylphosphoryl-4-methylaniline (2-DPM) is a widely used chemical compound in the scientific research field. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of pesticides, and in the development of new materials.
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Dimethyl carbonate is used as a methylating agent for functionalized anilines, leading to the exclusive formation of N-methylanilines without concurrent side processes. This process, involving compounds like 2-Dimethylphosphoryl-4-methylaniline, shows high selectivity and yield under specific conditions (Selva, Tundo, & Perosa, 2003).
Molecular and Cellular Biology :
- The methylation of DNA by various agents, including dimethyl compounds, is a significant area of study. It has been found that methylation can occur in different parts of the DNA, influencing cellular functions and potentially leading to carcinogenic effects (Lawley & Thatcher, 1970).
RNA Structure and Stability :
- Methylation of guanine in RNA, including dual methylation, has been studied to understand its impact on RNA structure and stability. This research provides insights into the molecular dynamics and interactions within RNA molecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).
Material Science and Electrochemistry :
- The oxidation of dimethylaniline derivatives and their conversion into polymers with specific properties is a topic of interest. Such studies are relevant for developing new materials with desirable electrical and chemical properties (Geniés & Noël, 1990).
Photophysical Properties :
- Borylanilines, including those derived from dimethylaniline, have been investigated for their unique solid-state structures and insight into their photophysical properties. This research is significant for understanding and developing materials with specific optical characteristics (Sudhakar, Mukherjee, & Thilagar, 2013).
properties
IUPAC Name |
2-dimethylphosphoryl-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-7-4-5-8(10)9(6-7)12(2,3)11/h4-6H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDPIRKOIFKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
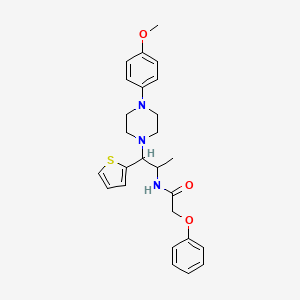
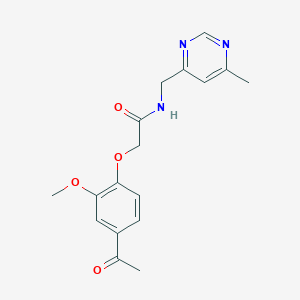
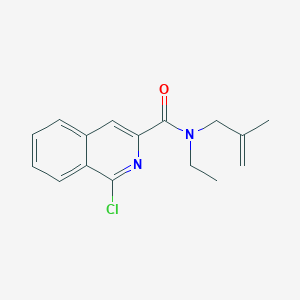
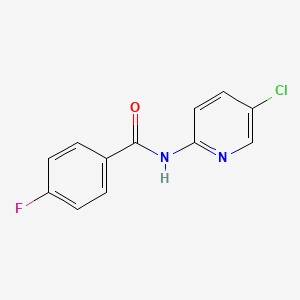
![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)


![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
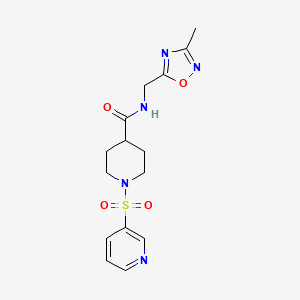
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
